molecular formula C20H22F3N3OS B4083356 N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide

N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide

Cat. No. B4083356
M. Wt: 409.5 g/mol
InChI Key: NQGRTQLIGHCIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase PAK4, which is involved in the regulation of cell growth and survival.

Mechanism of Action

N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide works by inhibiting the activity of PAK4, a protein kinase that is involved in the regulation of cell growth and survival. PAK4 is overexpressed in many types of cancer cells, and its inhibition leads to a decrease in cell proliferation and an increase in cell death. In addition, PAK4 is involved in the regulation of tau protein, which is implicated in the development of Alzheimer's disease. By inhibiting PAK4, N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide may have potential as a treatment for this disease as well.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. It also enhances the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In Alzheimer's disease, it may have potential as a treatment by inhibiting the activity of PAK4 and reducing the accumulation of tau protein.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its potency as a PAK4 inhibitor. It has been shown to be highly effective in inhibiting the activity of PAK4, making it a valuable tool for studying the role of this protein kinase in cancer and Alzheimer's disease. However, one limitation of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is its specificity for PAK4. It may also inhibit the activity of other protein kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide. One area of research is the development of combination therapies for cancer. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been shown to enhance the effectiveness of chemotherapy drugs, and further studies could investigate the potential for combination therapy with other types of cancer treatments. Another area of research is the development of more specific inhibitors of PAK4. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has some limitations in terms of its specificity, and the development of more specific inhibitors could improve our understanding of the role of PAK4 in cancer and Alzheimer's disease. Finally, further studies could investigate the potential for N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide as a treatment for Alzheimer's disease. Its ability to inhibit the activity of PAK4 and reduce the accumulation of tau protein make it a promising candidate for further research in this area.

Scientific Research Applications

N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide has also been studied for its potential as a treatment for Alzheimer's disease, as PAK4 is involved in the regulation of tau protein, which is implicated in the development of the disease.

properties

IUPAC Name

N-cyclohexyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3OS/c1-13(18(27)24-15-10-6-3-7-11-15)28-19-25-16(14-8-4-2-5-9-14)12-17(26-19)20(21,22)23/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGRTQLIGHCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.